
Next-Generation KRAS G12C Inhibitors: A Deep
Dive into Early Clinical Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KRAS G12C inhibitor 22

Cat. No.: B15143215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy for KRAS-mutant cancers, long considered "undruggable,"

has been revolutionized by the advent of KRAS G12C inhibitors. While first-generation agents

like sotorasib and adagrasib marked a significant breakthrough, the development of next-

generation inhibitors aims to enhance efficacy, overcome resistance, and improve patient

outcomes.[1][2] This technical guide provides a comprehensive overview of the early clinical

activity of these emerging therapies, focusing on quantitative data, experimental protocols, and

the underlying biological pathways.

Core Clinical Data Summary
The following tables summarize the early clinical activity of key next-generation KRAS G12C

inhibitors from recently published phase 1 trials.

Divarasib (GDC-6036)
Divarasib is a selective and highly potent covalent inhibitor of KRAS G12C.[3][4] Early results

from the phase 1 trial (NCT04449874) have demonstrated promising antitumor activity and a

manageable safety profile in patients with various solid tumors harboring the KRAS G12C

mutation.[3][5]

Table 1: Efficacy of Divarasib in Solid Tumors[3][5][6]
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Tumor Type
Number of
Patients (n)

Confirmed
Objective
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Median
Duration of
Response
(DOR)

Non–Small Cell

Lung Cancer

(NSCLC)

58
53.4% (95% CI,

39.9%-66.7%)

13.1 months

(95% CI, 8.8-not

estimable)

14.0 months

(95% CI, 8.3-not

estimable)

Colorectal

Cancer (CRC)
55

29.1% (95% CI,

17.6%-42.9%)

5.6 months (95%

CI, 4.1-8.2)

7.1 months (95%

CI, 5.5-7.8)

Other Solid

Tumors
22

Responses

Observed
- -

Table 2: Safety Profile of Divarasib[3][5]

Adverse Event (AE) Category Percentage of Patients (n=137)

Treatment-Related AEs (Any Grade) 93%

Grade 3 Treatment-Related AEs 11%

Grade 4 Treatment-Related AEs 1%

AEs Leading to Dose Reduction 14%

AEs Leading to Discontinuation 3%

JDQ443
JDQ443 is another novel, orally bioavailable covalent inhibitor of KRAS G12C.[7][8] Initial data

from the dose-escalation portion of the phase 1b/2 KontRASt-01 trial (NCT04699188) have

shown early signs of efficacy.[7]

Table 3: Efficacy of JDQ443 in Solid Tumors (All Dose Levels)[7]
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Tumor Type Number of Patients (n)
Confirmed and
Unconfirmed Overall
Response Rate (ORR)

All Solid Tumors 39 28.2%

Non–Small Cell Lung Cancer

(NSCLC)
20 45%

Note: At the recommended phase 2 dose (RP2D) of 200 mg twice daily, the confirmed ORR in

NSCLC patients was 57%.[7]

Olomorasib (LY3537982)
Olomorasib is a potent and highly selective second-generation KRAS G12C inhibitor.[9] The

phase 1 LOXO-RAS-20001 study (NCT04956640) has evaluated its activity in various KRAS

G12C-mutant advanced solid tumors.[10]

Table 4: Efficacy of Olomorasib Monotherapy in Solid Tumors

Tumor Type Number of Patients (n)
Overall Response Rate
(ORR)

NSCLC (KRAS G12C

inhibitor–naive)
8 38%

NSCLC (Prior KRAS G12C

inhibitor)
14 7%

Colorectal Cancer (CRC) 20 10%

Pancreatic Cancer 12 42%

Other Solid Tumors 21 52%

Experimental Protocols
A general framework for the phase 1 clinical trials of these next-generation KRAS G12C

inhibitors is outlined below. For specific details, referring to the individual clinical trial records on
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ClinicalTrials.gov is recommended.

General Patient Selection Criteria:
Inclusion:

Adult patients with locally advanced or metastatic solid tumors.

Confirmed KRAS G12C mutation in the tumor.

Disease progression after at least one standard therapy, or for which standard therapy is

ineffective or intolerable.[3]

ECOG performance status of 0 or 1.

Exclusion:

Varies by trial but generally includes patients with significant comorbidities that would

interfere with drug administration or interpretation of results.

Prior treatment with a KRAS G12C inhibitor (in some cohorts).

General Study Design:
These are typically open-label, multicenter, dose-escalation, and dose-expansion phase 1

studies.[3][5]

Dose Escalation Phase: Aims to determine the maximum tolerated dose (MTD) and/or the

recommended phase 2 dose (RP2D) of the investigational drug. This often follows a 3+3 or a

more adaptive design like the modified toxicity probability interval-2 (mTPI-2) method.[10]

Dose Expansion Phase: Once the RP2D is established, additional patients are enrolled in

specific tumor cohorts to further evaluate the safety, tolerability, and preliminary anti-tumor

activity of the drug.

Endpoints:
Primary Objective: To assess the safety and tolerability of the inhibitor and determine the

MTD and/or RP2D.[5]
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Secondary Objectives: To evaluate the preliminary anti-tumor activity (e.g., ORR, DOR,

PFS), and to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of

the drug.

Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and Mechanism of G12C
Inhibition
The KRAS protein is a key component of the RAS/MAPK signaling pathway, which regulates

cell growth, proliferation, and survival.[11][12] In its active state, KRAS is bound to guanosine

triphosphate (GTP), while in its inactive state, it is bound to guanosine diphosphate (GDP).[13]

[14] The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled

cell signaling and tumor growth.[11] KRAS G12C inhibitors are designed to covalently bind to

the mutant cysteine residue at position 12, locking the KRAS protein in its inactive, GDP-bound

state.[15][16] This prevents downstream signaling through pathways like the RAF-MEK-ERK

and PI3K-AKT-mTOR cascades.[13][17][18]
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Caption: KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
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Typical Clinical Trial Workflow for KRAS G12C Inhibitors
The clinical development of a next-generation KRAS G12C inhibitor follows a structured

workflow, from patient identification to data analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening
(KRAS G12C Mutation)

Informed Consent

Enrollment

Phase 1a:
Dose Escalation

Determine RP2D

Treatment Administration
& Monitoring

Phase 1b:
Dose Expansion

Safety Assessment
(AEs)

Efficacy Assessment
(RECIST)

Data Analysis & Reporting

Click to download full resolution via product page

Caption: A typical workflow for a Phase 1 clinical trial of a KRAS G12C inhibitor.
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In conclusion, the early clinical data for next-generation KRAS G12C inhibitors like divarasib,

JDQ443, and olomorasib are highly encouraging, demonstrating improved response rates and

manageable safety profiles in heavily pretreated patient populations. As these agents progress

through later-stage clinical trials, they hold the potential to further refine the treatment paradigm

for KRAS G12C-mutant cancers. Continued research into mechanisms of resistance and

rational combination strategies will be crucial to maximizing the clinical benefit of these

promising new therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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